ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is an organic compound belonging to the class of imidazoles This compound is notable for its unique chemical structure, featuring an ethyl acetate group attached to an imidazole ring through a sulfur atom, combined with phenyl and trifluoromethylphenyl groups
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group in organic molecules can exhibit unique behaviors, leading to various applications in medicines .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to significantly affect pharmaceutical growth .
Result of Action
It is known that compounds with a trifluoromethyl group can exhibit various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can involve several key steps:
Formation of Imidazole Ring: : Starting from readily available precursors like benzylamines and aldehydes, the imidazole ring is formed via cyclization reactions.
Thioether Formation: : This involves the reaction of the imidazole derivative with a sulfur-containing compound under suitable conditions to form the thioether bond.
Ethylation: : Finally, the ethyl acetate group can be introduced through esterification reactions using ethyl chloroacetate.
Industrial Production Methods: On an industrial scale, optimization of these synthetic routes may include:
Continuous-Flow Reactors: : To enhance reaction efficiency and product yield.
Catalysis: : Use of catalysts to streamline reaction pathways and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate undergoes:
Oxidation: : Converting thioether to sulfoxide or sulfone under oxidizing conditions.
Reduction: : Reducing imidazole derivatives to generate more active forms.
Substitution: : Nucleophilic substitution on ethyl acetate moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Sodium ethoxide, Grignard reagents.
Major Products Formed: The products vary based on reaction conditions but include sulfoxides, sulfones, reduced imidazoles, and substituted acetates.
Chemistry
Catalysts: : Investigated for its role as a ligand in catalytic cycles.
Synthesis Intermediate: : Utilized in creating complex organic molecules.
Biology
Enzyme Inhibitors: : Potential inhibitor for enzymes with sulfur interaction.
Medicine
Drug Development: : Explored for its pharmacological properties, particularly in anti-inflammatory and anti-cancer agents.
Industry
Material Science: : Used in designing materials with specific chemical properties.
Comparison with Similar Compounds
Compared to other imidazole derivatives, ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is unique due to its trifluoromethyl group, which imparts significant electron-withdrawing effects, enhancing its reactivity and stability.
Similar Compounds Include
Ethyl 2-((5-phenyl-1H-imidazol-2-yl)thio)acetate: : Lacks trifluoromethyl group.
2-((5-Phenyl-1H-imidazol-2-yl)thio)acetic acid: : Acetic acid instead of ethyl ester.
Phenyl imidazoles with various substitutions: : Differ in side groups and functionalization.
Properties
IUPAC Name |
ethyl 2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-2-27-18(26)13-28-19-24-12-17(14-7-4-3-5-8-14)25(19)16-10-6-9-15(11-16)20(21,22)23/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHRMTRHILBNRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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